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Compound of Interest

Compound Name: 5,8-Dichloro-2-methylquinolin-4-ol

CAS No.: 1447-40-1

Cat. No.: B074382

Get Quote

Executive Summary
5,8-dichloro-4-hydroxyquinoline is a critical intermediate in the synthesis of specific quinolone

antibiotics and antimalarials.[1] Its structural integrity is defined by the placement of chlorine

atoms at the para-positions of the benzene ring (positions 5 and 8).

In mass spectrometry (MS), this compound exhibits a unique fragmentation signature driven by

two distinct "peri-interactions":

4-OH / 5-Cl Interaction: Facilitates HCl elimination to form a cyclic furan-type cation.[1]

1-NH / 8-Cl Interaction: (Specific to this isomer) Steric and electronic interaction at the

nitrogen center, influencing protonation and adduct stability.[1]

This guide compares the 5,8-isomer against its most prevalent thermodynamic impurity, 5,7-

dichloro-4-hydroxyquinoline, providing researchers with definitive diagnostic criteria.[1]
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Chemical Identity & Ionization Properties[2][3][4]
Feature Specification

Compound Name 5,8-Dichloro-4-hydroxyquinoline

CAS Number
Not widely listed; specific intermediate (Isomer

of 773-76-2)

Molecular Formula C₉H₅Cl₂NO

Exact Mass (Monoisotopic) 212.9748 Da

Ionization Mode ESI(+) (Preferred) or EI (70 eV)

Observed Parent Ion

m/z 214.0

(ESI) / m/z 213.0

(EI)

Isotope Pattern
Characteristic 9:6:1 ratio (M : M+2 : M+4) due to

two Cl atoms

Expert Insight: Tautomerism
In solution and gas phase, 4-hydroxyquinolines exist predominantly as the 4-quinolone (keto)

tautomer.[1] This dictates the fragmentation pathway, as the initial protonation in ESI(+) occurs

on the carbonyl oxygen or the ring nitrogen, setting up specific rearrangement channels.

Fragmentation Mechanism: The "Peri-Effect"
The defining feature of the 5,8-dichloro isomer is the proximity of substituents. Unlike the 5,7-

isomer, the 5,8-isomer has substituents in both peri-positions (4,5 and 1,8).[1]

Pathway Analysis (ESI+)[1]
Primary Loss (HCl): The protonated molecular ion

(m/z 214) undergoes elimination of HCl (36 Da) to yield m/z 178.[1]
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Mechanism:[1][2][3] The oxygen at C4 attacks C5, displacing the chlorine. This is the 4,5-

peri effect, forming a stable furo[3,2-c]quinoline cation.[1]

Secondary Loss (CO): The resulting ion (m/z 178) loses Carbon Monoxide (28 Da) to form

m/z 150.[1]

Diagnostic 1,8-Interaction: The Chlorine at C8 is peri to the Nitrogen at N1. In the 5,8-isomer,

this steric crowding weakens the C8-Cl bond, facilitating a competitive loss of Cl radical (35

Da) or HCl involving the N-H proton, which is absent in the 5,7-isomer.[1]

Visualization of Fragmentation Pathway
The following diagram illustrates the competitive fragmentation pathways, highlighting the

unique 1,8-interaction.

Legend

Precursor [M+H]+
m/z 214

(Dichlorinated)

[M+H - HCl]+
m/z 178
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- HCl (36 Da)
4,5-Peri Interaction

[M+H - Cl•]+
m/z 179

(Radical Cation)

- Cl• (35 Da)
1,8-Peri Weakening

[M+H - HCl - CO]+
m/z 150

(Ring Contraction)

- CO (28 Da)

[M+H - Cl• - CO]+
m/z 151

- CO (28 Da)

Solid Line: Major Pathway
Dashed Line: Diagnostic Pathway (5,8-specific)

Click to download full resolution via product page

Caption: ESI(+) Fragmentation pathway of 5,8-dichloro-4-hydroxyquinoline. The 4,5-peri

interaction drives the major HCl loss, while the 1,8-interaction enables unique radical losses.
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Comparative Analysis: 5,8-Dichloro vs. 5,7-
Dichloro[1]
The 5,7-dichloro isomer is the most common impurity. Differentiating them requires analyzing

the Relative Abundance (RA) of specific fragments.

Diagnostic Feature
5,8-Dichloro-4-OH-Quinoline

(Target)
5,7-Dichloro-4-OH-Quinoline

(Impurity)

Structure
Cl at C5 (peri to OH) & C8

(peri to N)

Cl at C5 (peri to OH) & C7

(meta to N)

[M+H - HCl]⁺ (m/z 178)
Very High Intensity (Due to

dual peri-strain relief)

High Intensity (Only 4,5-

interaction)

[M+H - Cl]⁺[1]• (m/z 179)
Observable (Weakened C8-Cl

bond)
Negligible (C7-Cl is stable)

Retro-Diels-Alder (RDA)
Significant ring opening due to

1,8-strain
Standard RDA pattern

Retention Time (RP-LC)
Later Eluting (More lipophilic

due to "shielded" N and OH)

Earlier Eluting (More polar

surface area)

Why this works:
In the 5,7-isomer, the Nitrogen is sterically unhindered. In the 5,8-isomer, the C8-Chlorine atom

sterically blocks the Nitrogen lone pair. This reduces the solvation of the Nitrogen in Reverse

Phase LC, causing the 5,8-isomer to retain longer on C18 columns compared to the 5,7-

isomer.

Experimental Protocol
A. Sample Preparation (Self-Validating)
To ensure reproducible fragmentation, control the protonation state.[1]

Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Chlorinated quinolines have

poor solubility in pure MeOH).
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Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

Validation Check: The solution must be acidic (pH < 3) to ensure full protonation of the

quinoline nitrogen/oxygen.

B. LC-MS/MS Parameters (Q-TOF / Orbitrap)
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.[1]

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 min.

MS Source: ESI Positive.

Capillary Voltage: 3500 V.

Fragmentor/Cone Voltage:120 V (Higher voltage needed to induce fragmentation in rigid

bicyclic systems).[1]

Collision Energy (CID): Stepped 15, 30, 45 eV.[1]

C. Data Interpretation Workflow
Extract Ion Chromatogram (EIC): m/z 213.9 - 214.1.[1]

Check Isotope Pattern: Verify the M (100%), M+2 (~65%), M+4 (~10%) pattern to confirm

two chlorines.[1]

Analyze MS2:

Look for the m/z 178 base peak (Loss of HCl).

Look for the m/z 150 secondary peak (Loss of CO).

Crucial: Check for m/z 179 (Radical loss).[1] If present >5% RA, it confirms the 5,8-isomer

over the 5,7-isomer.[1]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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